Ethyl ethoxyacetate

Description

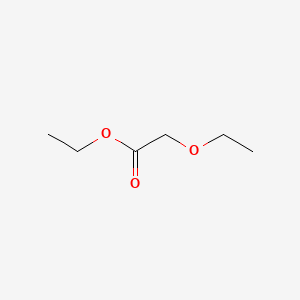

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-ethoxyacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O3/c1-3-8-5-6(7)9-4-2/h3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKSRFHWWBKRUKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCC(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0061161 | |

| Record name | Acetic acid, ethoxy-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0061161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

817-95-8 | |

| Record name | Ethyl ethoxyacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=817-95-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl ethoxyacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000817958 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl ethoxyacetate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=83555 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetic acid, 2-ethoxy-, ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Acetic acid, ethoxy-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0061161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl ethoxyacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.315 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYL ETHOXYACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4K9WJ82YM6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to Ethyl Ethoxyacetate (CAS 817-95-8)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of ethyl ethoxyacetate (CAS 817-95-8), a versatile ester with significant applications across various scientific and industrial sectors. This document details its chemical and physical properties, provides an experimental protocol for its synthesis, outlines methods for its characterization, and discusses its primary applications and safety considerations.

Chemical and Physical Properties

Ethyl ethoxyacetate, also known as ethyl 2-ethoxyacetate, is a clear, colorless liquid with a characteristic mild, fruity odor.[1] It is an ester that is utilized in numerous applications due to its favorable solvent properties, moderate evaporation rate, and low volatility.[1][2]

Table 1: Physical and Chemical Properties of Ethyl Ethoxyacetate

| Property | Value | Reference(s) |

| CAS Number | 817-95-8 | [2] |

| Molecular Formula | C6H12O3 | [2] |

| Molecular Weight | 132.16 g/mol | [2] |

| Appearance | Clear, colorless liquid | [2] |

| Boiling Point | 156 °C | |

| Density | 0.975 g/mL at 25 °C | |

| Refractive Index | n20/D 1.402 | |

| Flash Point | 50 °C (closed cup) | |

| Water Solubility | Insoluble | [2] |

| Stability | Stable under normal temperatures and pressures | [2] |

Table 2: Chemical Identifiers for Ethyl Ethoxyacetate

| Identifier Type | Identifier | Reference(s) |

| IUPAC Name | ethyl 2-ethoxyacetate | [3] |

| Synonyms | Acetic acid, ethoxy-, ethyl ester; Diethyl glycolate; Ethoxyacetic acid ethyl ester | [2][4] |

| EC Number | 212-447-0 | [3] |

| PubChem CID | 69955 | [3] |

| InChI Key | CKSRFHWWBKRUKA-UHFFFAOYSA-N | [3] |

| Canonical SMILES | CCOCC(=O)OCC | [3] |

Synthesis of Ethyl Ethoxyacetate

Ethyl ethoxyacetate is commonly synthesized via the Fischer esterification of ethoxyacetic acid with ethanol (B145695) in the presence of an acid catalyst. The following is a detailed experimental protocol adapted from established organic synthesis procedures.

Experimental Protocol: Fischer Esterification of Ethoxyacetic Acid

Materials:

-

Ethoxyacetic acid (1.2 moles)

-

Absolute ethanol (3.9 moles)

-

Dry hydrogen chloride gas

-

Saturated sodium carbonate solution

-

Anhydrous sodium sulfate

-

Ether

Equipment:

-

750 mL Erlenmeyer flask

-

Gas dispersion tube

-

Separatory funnel

-

Distillation apparatus

-

Ice bath

Procedure:

-

In a 750 mL Erlenmeyer flask, combine ethoxyacetic acid (1.2 moles) and absolute ethanol (3.9 moles).

-

Place the flask in an ice bath to cool the mixture.

-

Bubble dry hydrogen chloride gas through the solution using a gas dispersion tube until the mixture is saturated.

-

Remove the flask from the ice bath and allow it to stand at room temperature for 24 hours to ensure the reaction goes to completion.

-

After 24 hours, cool the reaction mixture in an ice bath and cautiously add a saturated solution of sodium carbonate with stirring until the solution is alkaline to litmus (B1172312) paper. This step neutralizes the excess acid catalyst.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with ether.

-

Combine the organic extracts and dry over anhydrous sodium sulfate.

-

Filter to remove the drying agent and remove the ether by distillation.

-

Distill the crude product under atmospheric pressure, collecting the fraction boiling at 156 °C.

Expected Yield: 69-72%

Workflow for the Synthesis and Purification of Ethyl Ethoxyacetate

Caption: A schematic overview of the synthesis and purification process for ethyl ethoxyacetate.

Analytical Characterization

The purity and identity of the synthesized ethyl ethoxyacetate can be confirmed using various analytical techniques, primarily Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Experimental Protocol: GC-MS Analysis of Ethyl Ethoxyacetate

Instrumentation:

-

Gas chromatograph coupled with a mass spectrometer (GC-MS).

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

Sample Preparation:

-

Dilute a small aliquot of the purified ethyl ethoxyacetate in a volatile organic solvent such as ethyl acetate (B1210297) or dichloromethane (B109758) to a concentration of approximately 10-100 µg/mL.[5]

-

Transfer the diluted sample to a GC vial.

GC-MS Parameters:

| Parameter | Value |

| Injector Temperature | 250 °C |

| Injection Mode | Split (e.g., 50:1 ratio) |

| Injection Volume | 1 µL |

| Carrier Gas | Helium at a constant flow rate of 1 mL/min |

| Oven Program | Initial temperature of 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 200 °C, and hold for 5 minutes. |

| MS Transfer Line Temp. | 280 °C |

| Ion Source Temperature | 230 °C |

| Ionization Mode | Electron Impact (EI) at 70 eV |

| Mass Range | m/z 30-200 |

Data Analysis: The resulting total ion chromatogram (TIC) should show a single major peak corresponding to ethyl ethoxyacetate. The mass spectrum of this peak can be compared with reference spectra from databases such as NIST or Wiley for confirmation of its identity.

NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of ethyl ethoxyacetate.

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the two ethyl groups and the methylene (B1212753) group of the ethoxyacetyl moiety. The chemical shifts, splitting patterns, and integration values will be consistent with the structure.

-

¹³C NMR: The carbon NMR spectrum will display distinct peaks for each of the unique carbon atoms in the molecule.

Applications

Ethyl ethoxyacetate's properties make it a valuable compound in several fields:

-

Solvent: It is widely used as a solvent in the formulation of paints, coatings, adhesives, and inks due to its excellent ability to dissolve a wide range of resins and polymers.[2]

-

Chemical Intermediate: It serves as a precursor in the synthesis of other organic compounds, including pharmaceuticals and agrochemicals.[1]

-

Flavoring and Fragrance: Its mild, fruity aroma leads to its use as a flavoring agent in the food industry and in the formulation of perfumes.[1][2]

-

Pharmaceutical Formulations: It can be utilized in drug formulations for its solvent properties.

Logical Relationships in Applications

Caption: Interrelation of ethyl ethoxyacetate's properties and its primary applications.

Safety and Handling

Ethyl ethoxyacetate is a flammable liquid and vapor.[3] It should be handled with appropriate safety precautions in a well-ventilated area, away from sources of ignition.[5]

Table 3: GHS Hazard Information for Ethyl Ethoxyacetate

| Hazard Class | Hazard Statement | Precautionary Statements | Reference(s) |

| Flammable liquids (Category 3) | H226: Flammable liquid and vapor | P210, P233, P240, P241, P242, P243, P280, P303+P361+P353, P370+P378, P403+P235, P501 | [3] |

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Safety glasses with side-shields or chemical goggles.

-

Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber).

-

Respiratory Protection: Not required under normal conditions with adequate ventilation. In case of insufficient ventilation, wear a suitable respirator.

First Aid Measures:

-

In case of skin contact: Wash off with soap and plenty of water.

-

In case of eye contact: Flush eyes with water as a precaution.

-

If inhaled: Move person into fresh air.

-

If swallowed: Do NOT induce vomiting. Rinse mouth with water.

In all cases of exposure, it is advisable to consult a physician.

This technical guide is intended for informational purposes for a professional audience and should not be considered a substitute for a comprehensive safety data sheet (SDS) and a thorough risk assessment before handling this chemical.

References

An In-depth Technical Guide to the Physical Properties of Ethyl 2-Ethoxyacetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-ethoxyacetate, a colorless liquid with a characteristic mild, fruity odor, is a versatile organic compound with significant applications across various scientific and industrial domains.[1][2] Its utility as a solvent in coatings, paints, and adhesives, as well as a flavoring agent and an intermediate in pharmaceutical and agricultural chemical synthesis, underscores the importance of a comprehensive understanding of its physical properties.[1][2] This technical guide provides an in-depth overview of the core physical characteristics of ethyl 2-ethoxyacetate, complete with methodologies for their experimental determination.

Core Physical Properties

The fundamental physical properties of ethyl 2-ethoxyacetate are summarized in the table below. These values are critical for its handling, application, and process optimization in research and development.

| Physical Property | Value | Source(s) |

| Molecular Formula | C₆H₁₂O₃ | [3][4][5][6] |

| Molecular Weight | 132.16 g/mol | [3][4][5][6] |

| Boiling Point | 156 - 158 °C at 760 mmHg | [3][4][7][8] |

| Melting Point | Not available | [7] |

| Density | 0.97 - 1.0 g/cm³ at 25 °C | [3][4][7][8] |

| Refractive Index (n²⁰/D) | 1.401 - 1.4025 | [3][4][7][8] |

| Solubility in Water | Insoluble | [1][3] |

| Flash Point | 48 °C (119 °F) | [3][4][8] |

| Vapor Pressure | 2.7 ± 0.3 mmHg at 25°C | [3][4] |

Experimental Protocols for Property Determination

Accurate determination of physical properties is paramount for the quality control and application of ethyl 2-ethoxyacetate. The following sections detail standardized experimental protocols for measuring its key physical characteristics.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[9] The Thiele tube method is a common and efficient technique for this determination, especially for small sample volumes.[10]

Apparatus:

-

Thiele tube

-

Thermometer (calibrated)

-

Capillary tube (sealed at one end)

-

Small test tube

-

Heat source (e.g., Bunsen burner or hot plate)

-

Liquid paraffin (B1166041) or other suitable heating oil

-

Stand and clamp

Procedure:

-

Fill the Thiele tube with the heating oil to a level that will immerse the thermometer bulb and the majority of the test tube.

-

Place a small amount of ethyl 2-ethoxyacetate into the small test tube.

-

Invert the sealed capillary tube and place it into the test tube containing the sample.

-

Attach the test tube to the thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.

-

Suspend the thermometer and test tube assembly in the Thiele tube, making sure the heating oil does not contaminate the sample.

-

Gently heat the side arm of the Thiele tube.[11] Convection currents will ensure uniform heating of the oil.[11]

-

As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

Continue heating until a rapid and continuous stream of bubbles is observed.

-

Remove the heat source and allow the apparatus to cool slowly.

-

The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to enter the capillary tube.[10][11]

Determination of Density

Density, the mass per unit volume of a substance, is a fundamental physical property. A straightforward and accurate method for determining the density of a liquid involves the use of a pycnometer or, for a less rigorous measurement, a graduated cylinder and a balance.

Apparatus:

-

Graduated cylinder (e.g., 10 mL or 25 mL)

-

Analytical balance

Procedure:

-

Measure and record the mass of a clean, dry graduated cylinder.[12][13]

-

Carefully add a known volume of ethyl 2-ethoxyacetate (e.g., 10 mL) to the graduated cylinder. Record the exact volume.[12][13]

-

Measure and record the mass of the graduated cylinder containing the ethyl 2-ethoxyacetate.[12][13]

-

Calculate the mass of the ethyl 2-ethoxyacetate by subtracting the mass of the empty graduated cylinder from the mass of the filled cylinder.

-

Calculate the density using the formula: Density = Mass / Volume.

-

Repeat the measurement at least two more times and calculate the average density to ensure accuracy.[13]

Determination of Refractive Index

The refractive index of a substance is a dimensionless number that describes how light propagates through that medium. It is a characteristic property that can be used to identify and assess the purity of a substance. An Abbe refractometer is a common instrument for this measurement.

Apparatus:

-

Abbe refractometer

-

Constant temperature water bath

-

Dropper or pipette

-

Ethyl 2-ethoxyacetate sample

-

Solvent for cleaning (e.g., ethanol (B145695) or acetone)

-

Lens paper

Procedure:

-

Turn on the Abbe refractometer and the constant temperature water bath, setting the latter to the desired temperature (e.g., 20°C). Allow the refractometer prisms to equilibrate to this temperature.

-

Using a clean dropper, place a few drops of ethyl 2-ethoxyacetate onto the surface of the measuring prism.

-

Close the illuminating prism and ensure the liquid sample spreads evenly between the two prisms.

-

Look through the eyepiece and turn the coarse adjustment knob until the light and dark fields become visible.

-

Adjust the chromaticity screw to eliminate any color fringe at the boundary of the light and dark fields, resulting in a sharp, single line.

-

Fine-tune the adjustment knob to center the boundary line precisely on the crosshairs of the eyepiece.

-

Read the refractive index value from the instrument's scale.

-

Clean the prisms thoroughly with a suitable solvent and lens paper after the measurement.

Workflow for Physical Property Determination

The logical sequence for determining the physical properties of ethyl 2-ethoxyacetate can be visualized as a workflow. This ensures a systematic approach to characterizing the compound.

Caption: A logical workflow for the experimental determination of the physical properties of ethyl 2-ethoxyacetate.

Conclusion

The physical properties of ethyl 2-ethoxyacetate outlined in this guide provide essential data for its safe and effective use in research and industrial applications. The detailed experimental protocols offer a framework for the accurate and reproducible determination of these properties, ensuring consistency and quality in scientific endeavors. Adherence to these standardized methods is crucial for any professional working with this versatile compound.

References

- 1. Page loading... [guidechem.com]

- 2. Buy Ethyl ethoxyacetate | 817-95-8 [smolecule.com]

- 3. Ethyl 2-ethoxyacetate | CAS#:817-95-8 | Chemsrc [chemsrc.com]

- 4. Page loading... [guidechem.com]

- 5. Ethyl 2-ethoxyacetate | CymitQuimica [cymitquimica.com]

- 6. Ethyl ethoxyacetate | C6H12O3 | CID 69955 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chemsynthesis.com [chemsynthesis.com]

- 8. Ethyl ethoxyacetate | 817-95-8 [chemicalbook.com]

- 9. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 12. wjec.co.uk [wjec.co.uk]

- 13. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to Ethyl Ethoxyacetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides core information on the physicochemical properties of ethyl ethoxyacetate, a versatile organic solvent. Its applications span various industries, including use as a solvent in paints, coatings, and adhesives, and as a flavoring agent.[1]

Physicochemical Properties

The fundamental molecular characteristics of ethyl ethoxyacetate are summarized below.

| Property | Value | Source |

| Molecular Formula | C6H12O3 | [1][2][3] |

| Linear Formula | CH3CH2OCH2COOCH2CH3 | [4] |

| Molecular Weight | 132.16 g/mol | [2][3][4][5] |

Ethyl ethoxyacetate is a clear, colorless liquid with a characteristic fruity odor.[1][6] It is classified as a flammable liquid.[5]

Experimental Protocols and Signaling Pathways

Ethyl ethoxyacetate is primarily utilized as a solvent due to its ability to dissolve a wide range of substances.[6] The available technical literature focuses on its chemical and physical properties rather than interactions with biological signaling pathways or complex experimental workflows typical of pharmacologically active compounds. For synthesis references, one may refer to publications such as Organic Syntheses, Coll. Vol. 2, p. 260, 1943 and Tetrahedron, 38, p. 2733, 1982.[2]

Molecular Structure

The structural formula of ethyl ethoxyacetate reveals the arrangement of its constituent functional groups, which dictates its chemical properties and applications as a solvent.

Caption: Logical relationship of functional groups in Ethyl Ethoxyacetate.

References

- 1. Page loading... [guidechem.com]

- 2. Ethyl ethoxyacetate | 817-95-8 [chemicalbook.com]

- 3. fishersci.com [fishersci.com]

- 4. 乙氧基乙酸乙酯 98% | Sigma-Aldrich [sigmaaldrich.com]

- 5. Ethyl ethoxyacetate | C6H12O3 | CID 69955 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. CAS 817-95-8: Ethyl ethoxyacetate | CymitQuimica [cymitquimica.com]

Spectroscopic Analysis of Ethyl Ethoxyacetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for ethyl ethoxyacetate (CAS No: 817-95-8), a molecule of interest in various chemical and pharmaceutical applications. The guide details its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics. Experimental protocols for obtaining these spectra are also provided, along with a workflow diagram for spectroscopic analysis.

Spectroscopic Data Summary

The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, IR, and MS analyses of ethyl ethoxyacetate.

Table 1: ¹H NMR Spectroscopic Data for Ethyl Ethoxyacetate

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~4.1 - 4.2 | Quartet | 2H | -O-CH₂ -CH₃ (ester) |

| ~4.0 - 4.1 | Singlet | 2H | -O-CH₂ -C=O |

| ~3.5 - 3.6 | Quartet | 2H | -O-CH₂ -CH₃ (ether) |

| ~1.2 - 1.3 | Triplet | 3H | -O-CH₂-CH₃ (ester) |

| ~1.1 - 1.2 | Triplet | 3H | -O-CH₂-CH₃ (ether) |

Note: Specific chemical shifts can vary slightly depending on the solvent and spectrometer frequency.

Table 2: ¹³C NMR Spectroscopic Data for Ethyl Ethoxyacetate

| Chemical Shift (δ) ppm | Assignment |

| ~170 | C =O (ester carbonyl) |

| ~68 | -O-C H₂-C=O |

| ~66 | -O-C H₂-CH₃ (ether) |

| ~61 | -O-C H₂-CH₃ (ester) |

| ~15 | -O-CH₂-C H₃ (ether) |

| ~14 | -O-CH₂-C H₃ (ester) |

Note: These are approximate chemical shifts. Actual values may vary based on experimental conditions.

Table 3: Infrared (IR) Spectroscopy Peak Assignments for Ethyl Ethoxyacetate

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| ~2975 - 2850 | Strong | C-H stretch (alkane) |

| ~1750 | Strong | C=O stretch (ester) |

| ~1250 - 1230 | Strong | C-O stretch (ester) |

| ~1100 | Strong | C-O-C stretch (ether) |

Table 4: Mass Spectrometry (MS) Fragmentation Data for Ethyl Ethoxyacetate[1]

| m/z | Relative Intensity (%) | Proposed Fragment Ion |

| 132 | Low | [M]⁺ (Molecular Ion) |

| 88 | Moderate | [CH₃CH₂OCH₂C(O)]⁺ |

| 59 | High | [CH₃CH₂OCH₂]⁺ |

| 31 | High | [CH₃CH₂O]⁺ |

| 29 | High | [CH₃CH₂]⁺ |

Experimental Protocols

Detailed methodologies for the spectroscopic analysis of liquid samples like ethyl ethoxyacetate are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation :

-

Accurately weigh approximately 5-20 mg of ethyl ethoxyacetate into a clean, dry vial.

-

Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) to the vial.

-

Gently swirl or vortex the vial to ensure the sample is completely dissolved and the solution is homogeneous.

-

Using a Pasteur pipette, transfer the solution into a clean 5 mm NMR tube.

-

Ensure the liquid height in the NMR tube is between 4-5 cm.

-

Cap the NMR tube securely.

-

-

Data Acquisition :

-

Insert the NMR tube into the spectrometer's spinner turbine.

-

Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.

-

Shim the magnetic field to optimize its homogeneity, which maximizes spectral resolution.

-

Tune and match the probe to the desired nucleus (¹H or ¹³C).

-

Set the appropriate acquisition parameters, including the number of scans, spectral width, and relaxation delay.

-

Acquire the NMR spectrum.

-

-

Data Processing :

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase the resulting spectrum.

-

Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

-

Integrate the peaks in the ¹H NMR spectrum.

-

Infrared (IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR) :

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a single drop of neat ethyl ethoxyacetate directly onto the center of the ATR crystal.

-

-

Data Acquisition :

-

Collect a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.

-

Lower the ATR press to ensure good contact between the sample and the crystal.

-

Acquire the IR spectrum of the sample over the desired wavenumber range (typically 4000-400 cm⁻¹).

-

-

Data Processing :

-

The instrument software will automatically perform a background correction.

-

Identify and label the significant absorption peaks.

-

Mass Spectrometry (MS)

-

Sample Preparation (Electron Ionization - EI) :

-

Prepare a dilute solution of ethyl ethoxyacetate in a volatile organic solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of approximately 1 mg/mL.

-

Further dilute this stock solution to a final concentration of around 10-100 µg/mL.

-

If necessary, filter the solution to remove any particulate matter.

-

Transfer the final solution to an appropriate autosampler vial.

-

-

Data Acquisition :

-

Introduce the sample into the mass spectrometer, typically via direct infusion or through a gas chromatography (GC) inlet.

-

The sample is vaporized and then ionized in the ion source using a high-energy electron beam (typically 70 eV for EI).

-

The resulting ions are accelerated and separated by the mass analyzer based on their mass-to-charge ratio (m/z).

-

The detector records the abundance of each ion.

-

-

Data Processing :

-

The mass spectrum is generated as a plot of relative intensity versus m/z.

-

Identify the molecular ion peak and major fragment ions.

-

Analyze the fragmentation pattern to deduce structural information.

-

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

Caption: General Workflow for Spectroscopic Analysis.

Ethyl Ethoxyacetate: A Technical Safety Guide for Researchers and Drug Development Professionals

Introduction

Ethyl ethoxyacetate (CAS No. 817-95-8) is a colorless liquid with a characteristic fruity odor, utilized as a solvent in various industrial applications, including the formulation of paints, coatings, and adhesives.[1][2] Its favorable properties, such as moderate volatility and good solubility for a range of organic compounds, also make it a relevant substance in research and development, including pharmaceutical applications.[2][3] This guide provides an in-depth overview of the safety data for ethyl ethoxyacetate, compiled from various safety data sheets (SDS) to ensure safe handling and use in a laboratory setting.

Hazard Identification and Classification

Ethyl ethoxyacetate is classified as a flammable liquid.[4][5][6] It is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200).[4]

GHS Classification:

Hazard Statements:

Precautionary Statements:

-

P210: Keep away from heat, hot surfaces, sparks, open flames, and other ignition sources. No smoking.[7]

-

P233: Keep container tightly closed.[7]

-

P240: Ground/bond container and receiving equipment.[8]

-

P241: Use explosion-proof electrical/ventilating/lighting equipment.[8]

-

P242: Use only non-sparking tools.[8]

-

P243: Take precautionary measures against static discharge.[8]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[8]

-

P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.[7]

-

P370+P378: In case of fire: Use dry sand, dry chemical, or alcohol-resistant foam to extinguish.[7]

-

P403+P235: Store in a well-ventilated place. Keep cool.[7]

-

P501: Dispose of contents/container to an approved waste disposal plant.[7]

Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of ethyl ethoxyacetate.

| Property | Value | Reference |

| Molecular Formula | C₆H₁₂O₃ | [3][5] |

| Molecular Weight | 132.16 g/mol | [3][5][9] |

| Appearance | Clear, colorless liquid | [1][4][10] |

| Odor | Fruity, sweet | [1][2][3] |

| Boiling Point | 156 °C (312.8 °F) at 760 mmHg | [4][10] |

| Flash Point | 48 °C (118.4 °F) - 50 °C (122 °F) (closed cup) | [4] |

| Density | 0.970 - 0.975 g/mL at 25 °C | [4][10] |

| Vapor Density | 4.56 | [4] |

| Water Solubility | Insoluble/Slightly soluble | [1][4] |

| Refractive Index | n20/D 1.402 | [10] |

Toxicological Information

Detailed toxicological studies for ethyl ethoxyacetate are limited.[9] However, the available information suggests a low acute toxicity profile.[3][11] May cause skin, eye, and respiratory tract irritation.[3][4]

| Effect | Observation | Reference |

| Acute Toxicity | No acute toxicity information is available for this product. | [4] |

| Skin Corrosion/Irritation | May cause skin irritation. | [3][4] |

| Eye Damage/Irritation | May cause eye irritation. | [3][4] |

| Respiratory Irritation | Inhalation of vapors may cause respiratory irritation. | [3][9] |

| Carcinogenicity | Not listed as a carcinogen by NTP, IARC, ACGIH, or CA Prop 65. | [1] |

Symptoms of overexposure may include headache, dizziness, tiredness, nausea, and vomiting.[4]

Experimental Protocols

The provided Safety Data Sheets are summary documents and do not contain detailed experimental protocols for the determination of physical and chemical properties. These properties are typically determined using standardized methods, such as those established by the OECD (Organisation for Economic Co-operation and Development) or ASTM (American Society for Testing and Materials). For instance, flash point is commonly determined using a closed-cup method like the Pensky-Martens or Cleveland open-cup method.

Handling and Storage Procedures

Handling:

-

Avoid contact with skin and eyes.[9]

-

Use only in a well-ventilated area, preferably in a chemical fume hood.[3][11]

-

Keep away from heat, sparks, open flames, and other ignition sources.[4][7]

-

Take precautionary measures against static discharge.[4]

-

Ground and bond containers when transferring material.[8]

-

Wash hands thoroughly after handling.[11]

-

Wear appropriate personal protective equipment (PPE).[3]

Storage:

Exposure Controls and Personal Protective Equipment

Engineering Controls:

-

Ensure adequate ventilation, especially in confined areas.[4] Use of local exhaust ventilation is recommended.[7] Facilities should be equipped with an eyewash station and a safety shower.[11]

Personal Protective Equipment (PPE): A risk assessment should be conducted to determine the appropriate PPE for specific tasks. The following provides general guidance.

Caption: General Personal Protective Equipment (PPE) recommendations for handling ethyl ethoxyacetate.

-

Eye/Face Protection: Wear safety glasses with side-shields conforming to EN166 or NIOSH-approved safety goggles.[4][9]

-

Skin Protection: Wear appropriate protective gloves (e.g., nitrile rubber) and clothing to prevent skin exposure.[4][11] A lab coat should be worn.[3]

-

Respiratory Protection: If ventilation is inadequate, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[8][11]

First-Aid Measures

Immediate medical attention should be sought for all exposures.

Caption: Summary of first-aid procedures for different exposure routes to ethyl ethoxyacetate.

-

Inhalation: Remove the victim to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Get medical attention.[4][9]

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[4] Get medical attention if irritation develops or persists.[11]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4] Get medical attention.[4]

-

Ingestion: Do NOT induce vomiting.[4] Rinse mouth with water. Never give anything by mouth to an unconscious person. Get immediate medical attention.[9]

Fire and Explosion Data

Ethyl ethoxyacetate is a flammable liquid and its vapor can form explosive mixtures with air.[4] Vapors may travel to a source of ignition and flash back.[4]

| Property | Value | Reference |

| Flash Point | 48 °C (118.4 °F) - 50 °C (122 °F) (closed cup) | [4] |

| Flammability | Flammable liquid and vapor | [4][5] |

| Explosion Limits | No data available | [4] |

| Suitable Extinguishing Media | Water spray, carbon dioxide (CO₂), dry chemical, alcohol-resistant foam. | [4][9] |

| Unsuitable Extinguishing Media | No information available. | [4] |

| Hazardous Combustion Products | Carbon monoxide (CO), Carbon dioxide (CO₂) | [1][4] |

Fire-Fighting Procedures:

-

Wear a self-contained breathing apparatus (SCBA) and full protective gear.[4]

-

Use water spray to cool unopened containers.[6]

Accidental Release Measures

-

Evacuate personnel to a safe area.[9]

-

Remove all sources of ignition.[4]

-

Ensure adequate ventilation.[4]

-

Wear appropriate personal protective equipment.[9]

-

Contain the spill with inert material (e.g., sand, earth, vermiculite) and place it in a suitable container for disposal.[11][12]

-

Prevent the product from entering drains.[9]

Stability and Reactivity

-

Reactivity: No information available.[4]

-

Conditions to Avoid: Keep away from open flames, hot surfaces, and sources of ignition.[4][8] Incompatible products.[8]

-

Incompatible Materials: Strong oxidizing agents, acids, and bases.[4][8][9]

-

Hazardous Decomposition Products: Carbon monoxide and carbon dioxide.[1][4]

Disposal Considerations

Dispose of contents and container in accordance with local, regional, national, and international regulations.[4] The product may be burned in a chemical incinerator equipped with an afterburner and scrubber.[9]

This document is intended to provide a comprehensive overview of the safety information for ethyl ethoxyacetate based on currently available data. It is crucial for all personnel handling this chemical to be thoroughly familiar with its potential hazards and to adhere strictly to the recommended safety procedures. Always refer to the specific Safety Data Sheet provided by the supplier before use.

References

- 1. Page loading... [wap.guidechem.com]

- 2. CAS 817-95-8: Ethyl ethoxyacetate | CymitQuimica [cymitquimica.com]

- 3. Buy Ethyl ethoxyacetate | 817-95-8 [smolecule.com]

- 4. fishersci.com [fishersci.com]

- 5. Ethyl ethoxyacetate | C6H12O3 | CID 69955 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chemicalbook.com [chemicalbook.com]

- 7. tcichemicals.com [tcichemicals.com]

- 8. assets.thermofisher.com [assets.thermofisher.com]

- 9. capotchem.cn [capotchem.cn]

- 10. Ethyl ethoxyacetate | 817-95-8 [chemicalbook.com]

- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

An In-depth Technical Guide to the Solubility of Ethyl Ethoxyacetate in Common Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl ethoxyacetate (CAS No. 817-95-8) is a colorless liquid with a characteristic fruity odor, widely employed as a solvent in various industrial applications, including paints, coatings, and adhesives.[1][2] A thorough understanding of its solubility in common laboratory and industrial solvents is paramount for its effective use in chemical synthesis, formulation development, and purification processes. This technical guide provides a comprehensive overview of the known solubility characteristics of ethyl ethoxyacetate, outlines a general experimental protocol for the quantitative determination of its solubility, and presents a visual workflow for this procedure.

Qualitative Solubility of Ethyl Ethoxyacetate

Ethyl ethoxyacetate is an ester that exhibits solubility behavior consistent with its molecular structure, which contains both polar (ester and ether linkages) and non-polar (ethyl groups) moieties. This dual character allows it to be a versatile solvent.

General solubility observations indicate that ethyl ethoxyacetate is soluble in a range of organic solvents.[1][2] This is attributed to the favorable dipole-dipole interactions and van der Waals forces between ethyl ethoxyacetate and other organic solvent molecules.

Conversely, its solubility in water is described as limited , slight , or in some instances, insoluble .[1][2] The hydrophobic nature of the ethyl and ethoxy groups restricts its miscibility with the highly polar water molecules.[1]

Quantitative Solubility Data

| Solvent Class | Common Solvents | Qualitative Solubility of Ethyl Ethoxyacetate |

| Polar Protic | Water | Limited / Slight / Insoluble[1][2] |

| Ethanol | Soluble[1] | |

| Methanol | Miscible (Predicted) | |

| Polar Aprotic | Acetone | Soluble (Predicted) |

| Ethyl Acetate | Miscible (Predicted) | |

| Dichloromethane | Soluble (Predicted) | |

| Non-Polar | Diethyl Ether | Soluble[1] |

| Toluene | Soluble (Predicted) | |

| Hexane | Soluble (Predicted) |

Note: "Predicted" solubility is based on the principle of "like dissolves like" and the known miscibility of similar esters with these solvents.

Experimental Protocol for Solubility Determination

To obtain precise and accurate quantitative solubility data for ethyl ethoxyacetate, a standardized experimental protocol should be followed. The gravimetric method is a reliable and straightforward approach for determining the solubility of a liquid in a liquid solvent.

Principle

A saturated solution of ethyl ethoxyacetate in the solvent of interest is prepared at a constant temperature. A known volume of the saturated solution is then carefully evaporated to remove the solvent, and the mass of the remaining ethyl ethoxyacetate is determined.

Materials and Equipment

-

Ethyl ethoxyacetate (high purity)

-

Solvent of interest (analytical grade)

-

Temperature-controlled water bath or incubator

-

Volumetric flasks

-

Pipettes

-

Glass vials with screw caps

-

Analytical balance (accurate to ±0.0001 g)

-

Drying oven

-

Syringe filters (if necessary for clarification)

Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of ethyl ethoxyacetate to a known volume of the solvent in a glass vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a temperature-controlled bath and agitate it for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The temperature should be maintained at the desired value (e.g., 25 °C).

-

Allow the solution to stand undisturbed at the same temperature to allow any undissolved ethyl ethoxyacetate to settle.

-

-

Sampling:

-

Carefully withdraw a precise volume (e.g., 10.00 mL) of the clear, saturated supernatant using a calibrated pipette. Avoid disturbing the undissolved layer. If necessary, use a syringe filter to ensure the sample is free of any suspended droplets.

-

-

Gravimetric Analysis:

-

Transfer the collected sample to a pre-weighed, clean, and dry evaporating dish.

-

Record the total mass of the evaporating dish and the sample.

-

Carefully evaporate the solvent in a fume hood. Gentle heating may be applied if the solvent is volatile, but care must be taken to avoid boiling, which could lead to loss of the solute.

-

Once the solvent has evaporated, place the evaporating dish in a drying oven at a temperature below the boiling point of ethyl ethoxyacetate (156 °C) to remove any residual solvent.

-

Cool the evaporating dish in a desiccator to room temperature and weigh it on the analytical balance.

-

Repeat the drying and weighing steps until a constant mass is obtained.

-

-

Calculation:

-

Calculate the mass of ethyl ethoxyacetate in the sampled volume.

-

Determine the mass of the solvent in the sampled volume by subtracting the mass of the solute from the total mass of the sample.

-

Express the solubility in the desired units, such as grams of ethyl ethoxyacetate per 100 grams of solvent or grams of ethyl ethoxyacetate per 100 mL of solvent.

-

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the gravimetric method for determining the solubility of ethyl ethoxyacetate.

References

Boiling point and density of Ethyl ethoxyacetate

An In-depth Technical Guide to the Physicochemical Properties of Ethyl Ethoxyacetate

This guide provides a detailed overview of the boiling point and density of ethyl ethoxyacetate (CAS No. 817-95-8), tailored for researchers, scientists, and professionals in drug development. It includes key physical data, comprehensive experimental protocols for determination of these properties, and a workflow diagram for procedural illustration.

Core Physicochemical Data

Ethyl ethoxyacetate is a clear, colorless liquid ester with the chemical formula C₆H₁₂O₃.[1][2] It is recognized for its utility as a solvent in various industrial applications, including paints and coatings.[2][3] Accurate knowledge of its physical properties, such as boiling point and density, is crucial for its application in scientific research and chemical synthesis.

Quantitative Data Summary

The boiling point and density of ethyl ethoxyacetate from various sources are summarized below. These values are essential for predicting the compound's behavior under different experimental conditions.

| Physical Property | Value | Conditions | Source(s) |

| Boiling Point | 156 °C | At 760 mmHg | [4][5][6][7] |

| 158 °C | Not specified | [8] | |

| Density | 0.975 g/mL | At 25 °C | [4][5][7][8] |

| 0.970 g/mL | Not specified | [6] |

Experimental Protocols

The following sections detail standardized laboratory procedures for the experimental determination of the boiling point and density of a liquid organic compound such as ethyl ethoxyacetate.

Determination of Boiling Point (Capillary Method)

The capillary method is a common and reliable technique for determining the boiling point of small quantities of a liquid.[9][10]

Apparatus and Materials:

-

Thiele tube or aluminum heating block

-

Thermometer (calibrated)

-

Capillary tubes (sealed at one end)

-

Fusion tube or small test tube

-

Heating source (e.g., Bunsen burner or heating mantle)

-

Stand and clamp

-

Sample of ethyl ethoxyacetate

-

Heat-transfer fluid (e.g., mineral oil) for Thiele tube

Procedure:

-

Sample Preparation: Add a few milliliters of ethyl ethoxyacetate into a fusion tube.[9]

-

Capillary Insertion: Place a capillary tube, with its sealed end pointing upwards, into the fusion tube containing the liquid sample.[9]

-

Apparatus Assembly: Attach the fusion tube to a thermometer, ensuring the sample and the thermometer bulb are at the same level.[9]

-

Heating: Immerse the assembly in a Thiele tube filled with a heat-transfer fluid or place it in an aluminum block.[9]

-

Observation: Heat the apparatus slowly and uniformly.[9] Observe the open end of the inverted capillary tube. As the temperature rises, air trapped in the capillary will be expelled.

-

Boiling Point Identification: The boiling point is the temperature at which a rapid and continuous stream of bubbles emerges from the capillary tube.[9] Alternatively, note the temperature when bubbling stops upon cooling, and the liquid begins to enter the capillary tube; this temperature is the boiling point.[10]

-

Recording: Record the temperature to the nearest degree. For high accuracy, the barometric pressure should also be recorded.[11]

Determination of Density (Pycnometer/Graduated Cylinder Method)

The density of a liquid can be accurately determined by measuring the mass of a known volume.[12][13]

Apparatus and Materials:

-

Pycnometer (density bottle) or a graduated cylinder (e.g., 10 mL or 25 mL)

-

Analytical balance (accurate to ±0.001 g)

-

Thermometer

-

Sample of ethyl ethoxyacetate

Procedure:

-

Measure Mass of Empty Container: Weigh a clean, dry pycnometer or graduated cylinder on an analytical balance and record its mass (m₁).[12]

-

Add Liquid Sample: Carefully add a known volume of ethyl ethoxyacetate to the graduated cylinder (e.g., 10 mL).[12][14] If using a pycnometer, fill it completely.

-

Measure Volume: Read the volume (V) precisely from the bottom of the meniscus.[12] Ensure the reading is taken at eye level to avoid parallax error.

-

Measure Mass of Filled Container: Weigh the container with the liquid sample and record the combined mass (m₂).[12]

-

Temperature Control: Measure and record the temperature of the liquid, as density is temperature-dependent.

-

Calculation: Calculate the mass of the liquid by subtracting the mass of the empty container from the combined mass (m = m₂ - m₁).[14]

-

Density Calculation: Use the formula ρ = m/V to determine the density.[12]

-

Repeatability: For improved accuracy, repeat the measurement multiple times and calculate the average value.[12][14]

Experimental Workflow Visualization

The logical flow of the experimental procedures for determining the boiling point and density of ethyl ethoxyacetate is illustrated in the diagram below.

Caption: Experimental workflow for determining boiling point and density.

References

- 1. capotchem.cn [capotchem.cn]

- 2. Page loading... [guidechem.com]

- 3. CAS 817-95-8: Ethyl ethoxyacetate | CymitQuimica [cymitquimica.com]

- 4. 乙氧基乙酸乙酯 98% | Sigma-Aldrich [sigmaaldrich.com]

- 5. Page loading... [wap.guidechem.com]

- 6. fishersci.com [fishersci.com]

- 7. Ethyl ethoxyacetate | 817-95-8 [chemicalbook.com]

- 8. parchem.com [parchem.com]

- 9. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 10. Video: Boiling Points - Concept [jove.com]

- 11. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 12. Experiments to determine density of liquid apparatus method calculation density bottle burette measuring cylinder balance IGCSE/GCSE Physics revision notes [docbrown.info]

- 13. weissman.baruch.cuny.edu [weissman.baruch.cuny.edu]

- 14. chem.libretexts.org [chem.libretexts.org]

Alternate Names and Identifiers for Ethyl ethoxyacetate

An In-depth Technical Guide to Ethyl Ethoxyacetate for Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive overview of Ethyl ethoxyacetate, including its various names, physicochemical properties, detailed experimental protocols for its synthesis and analysis, and visual diagrams to illustrate key processes and relationships. This document is intended for researchers, scientists, and professionals in the field of drug development and other scientific disciplines who require detailed technical information about this compound.

Ethyl ethoxyacetate is known by a variety of names and identifiers, which are crucial for accurate literature searches and chemical sourcing. Below is a summary of its key identifiers.

| Identifier Type | Value |

| IUPAC Name | ethyl 2-ethoxyacetate[1][2] |

| CAS Number | 817-95-8[1][2][3][4][5] |

| EC Number | 212-447-0[1][5] |

| Molecular Formula | C6H12O3[1][2][4] |

| Synonyms | Acetic acid, ethoxy-, ethyl ester[1] |

| Ethoxyacetic acid ethyl ester[1] | |

| Diethyl glycolate[3][5] | |

| Ethyl 2-ethoxyacetate[1][2] | |

| Acetic acid, 2-ethoxy-, ethyl ester[1] | |

| Ethylethoxyacetate[1] | |

| NSC 83555[1] | |

| UNII-4K9WJ82YM6[1] |

Physicochemical and Spectroscopic Data

A summary of the key physicochemical properties of Ethyl ethoxyacetate is presented below, providing essential data for experimental design and evaluation.

| Property | Value |

| Molecular Weight | 132.16 g/mol [1][2][4][5] |

| Appearance | Clear, colorless liquid[3] |

| Odor | Fruity[3] |

| Boiling Point | 156 °C (at 760 mmHg)[5] |

| Density | 0.975 g/mL at 25 °C[5] |

| Refractive Index | n20/D 1.402[5] |

| Flash Point | 48 °C (118.4 °F)[3] |

| Water Solubility | Insoluble |

| LogP | 0.59 |

Spectroscopic Data:

-

¹H NMR: Spectral data is available and typically shows signals corresponding to the two ethyl groups and the methylene (B1212753) protons of the ethoxyacetyl group.

-

¹³C NMR: The carbon spectrum provides information on the six distinct carbon environments within the molecule.

-

Infrared (IR) Spectroscopy: The IR spectrum is characterized by a strong absorption band corresponding to the C=O stretching of the ester group.

-

Mass Spectrometry (MS): The mass spectrum shows a molecular ion peak and characteristic fragmentation patterns for an ethyl ester.

Experimental Protocols

Synthesis of Ethyl ethoxyacetate

This protocol is adapted from a well-established method for the esterification of ethoxyacetic acid.

Objective: To synthesize Ethyl ethoxyacetate from ethoxyacetic acid and ethanol.

Materials:

-

Ethoxyacetic acid

-

Absolute ethanol

-

Dry hydrogen chloride gas

-

Saturated sodium carbonate solution

-

Anhydrous sodium sulfate

-

Diethyl ether

-

Round-bottom flask

-

Reflux condenser

-

Gas inlet tube

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

In a round-bottom flask, dissolve ethoxyacetic acid in an excess of absolute ethanol.

-

Cool the mixture in an ice bath and bubble dry hydrogen chloride gas through the solution until saturation.

-

Allow the reaction mixture to stand at room temperature for 24 hours to ensure complete esterification.

-

Neutralize the excess acid by cautiously adding a saturated solution of sodium carbonate until the solution is alkaline.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.

-

Combine the organic extracts and dry over anhydrous sodium sulfate.

-

Filter to remove the drying agent and remove the diethyl ether by distillation.

-

Purify the crude Ethyl ethoxyacetate by fractional distillation, collecting the fraction boiling at 156 °C.

Analysis by Gas Chromatography (GC)

This protocol provides a general method for the analysis of Ethyl ethoxyacetate purity.

Objective: To determine the purity of a sample of Ethyl ethoxyacetate using gas chromatography with a flame ionization detector (GC-FID).

Instrumentation and Conditions:

-

Gas Chromatograph: Equipped with a flame ionization detector (FID).

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5, HP-5ms, or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

-

Carrier Gas: Helium or Nitrogen, at a constant flow rate (e.g., 1 mL/min).

-

Injector Temperature: 250 °C.

-

Detector Temperature: 280 °C.

-

Oven Temperature Program:

-

Initial temperature: 60 °C, hold for 2 minutes.

-

Ramp: Increase to 180 °C at a rate of 10 °C/min.

-

Hold: Maintain at 180 °C for 5 minutes.

-

-

Injection Volume: 1 µL.

-

Split Ratio: 50:1.

Procedure:

-

Sample Preparation: Dilute the Ethyl ethoxyacetate sample in a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate) to a concentration of approximately 1 mg/mL.

-

Injection: Inject the prepared sample into the GC.

-

Data Acquisition: Record the chromatogram.

-

Analysis: Identify the peak corresponding to Ethyl ethoxyacetate based on its retention time (determined by running a standard). Calculate the purity by determining the peak area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Visualizations

The following diagrams, generated using Graphviz, illustrate key aspects of Ethyl ethoxyacetate's synthesis and identification.

Caption: Workflow for the synthesis of Ethyl ethoxyacetate.

References

Methodological & Application

Application Notes and Protocols for Ethyl Ethoxyacetate in Polymerization

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of ethyl ethoxyacetate, also known as ethyl 3-ethoxypropionate (EEP), as a solvent in polymerization reactions. This document includes its key properties, applications in the synthesis of acrylic resins and polyurethanes, and detailed experimental protocols.

Introduction to Ethyl Ethoxyacetate as a Polymerization Solvent

Ethyl ethoxyacetate is an ether-ester solvent recognized for its favorable properties in various industrial applications, including coatings, inks, and adhesives.[1][2] Its characteristics make it a viable and advantageous medium for solution polymerization. Key attributes include a slow evaporation rate, excellent solvency for a broad range of polymers, low surface tension, and high electrical resistance.[2][3] These properties can contribute to better reaction control, improved film formation of the resulting polymer, and suitability for applications such as electrostatic spraying. While it is widely used as a solvent for formulated polymer products, its application as a reaction medium for polymer synthesis is a growing area of interest. It is particularly noted for its use in preparing acrylic copolymer resins for high solids coatings.[1]

Physicochemical Properties of Ethyl Ethoxyacetate

A summary of the key physical and chemical properties of ethyl ethoxyacetate is presented in Table 1. These properties are essential for designing and optimizing polymerization processes.

| Property | Value | Reference |

| Synonyms | Ethyl 3-ethoxypropionate (EEP), 3-Ethoxypropanoic acid ethyl ester | [4] |

| CAS Number | 763-69-9 | [4] |

| Molecular Formula | C₇H₁₄O₃ | [4] |

| Molecular Weight | 146.18 g/mol | [4] |

| Boiling Point | 165-172 °C | [2] |

| Melting Point | -50 °C | [2] |

| Flash Point | 58-59 °C | [2] |

| Density | 0.948-0.953 g/cm³ at 20 °C | [2] |

| Viscosity | 1.2-1.3 mPa·s at 25 °C | [2] |

| Solubility in Water | Low | [2] |

Applications in Polymerization

Free-Radical Polymerization of Acrylic Resins

Ethyl ethoxyacetate is a suitable solvent for the free-radical solution polymerization of acrylic monomers to produce acrylic resins. Its slow evaporation rate and good solvency for the resulting polymer make it particularly useful for synthesizing resins for high-solids coatings.

Logical Workflow for Acrylic Resin Synthesis:

Caption: Workflow for solution polymerization of acrylic resins.

Experimental Protocol: Synthesis of an Acrylic Polyol Resin

This protocol is adapted from general procedures for synthesizing acrylic resins for high-solids coatings.[5][6]

Materials:

-

Ethyl ethoxyacetate (polymerization solvent)

-

Methyl methacrylate (B99206) (MMA)

-

Styrene (B11656) (Sty)

-

Ethyl acrylate (B77674) (EA)

-

2-Hydroxyethyl methacrylate (HEMA)

-

tert-Amyl peroxy-2-ethylhexanoate (initiator)

-

2-Mercaptoethanol (chain transfer agent)

-

Nitrogen gas (inert atmosphere)

Equipment:

-

A 250 mL round-bottom flask or a jacketed glass reactor

-

Mechanical stirrer

-

Reflux condenser

-

Thermometer with a temperature controller

-

Addition funnel or syringe pump

-

Heating mantle or oil bath

Procedure:

-

Reactor Setup: Assemble the reactor system and ensure it is clean and dry. Equip the reactor with a mechanical stirrer, reflux condenser, thermometer, and a nitrogen inlet.

-

Solvent Charging and Heating: Charge the reactor with 15 g of ethyl ethoxyacetate. Begin stirring and purge the reactor with a slow stream of nitrogen. Heat the solvent to 150°C.

-

Monomer Feed Preparation: In a separate vessel, prepare a homogeneous solution of the monomers, initiator, and chain transfer agent:

-

9.1 g of methyl methacrylate (MMA)

-

9.1 g of styrene (Sty)

-

24.2 g of ethyl acrylate (EA)

-

18.5 g of 2-hydroxyethyl methacrylate (HEMA)

-

1.9 g of tert-amyl peroxy-2-ethylhexanoate

-

3.1 g of 2-mercaptoethanol

-

15 g of ethyl ethoxyacetate

-

-

Polymerization Reaction:

-

Slowly add the monomer feed solution to the hot solvent in the reactor over a period of one hour while maintaining the temperature at 150 ± 2°C and a continuous nitrogen purge.

-

After the addition is complete, add an additional 0.19 g of the initiator (as a "chaser") to the reactor.

-

Continue heating and stirring for an additional hour to ensure high monomer conversion.

-

-

Product Recovery:

-

After the hold period, turn off the heat and allow the reactor contents to cool to room temperature.

-

The resulting product is a solution of the acrylic polyol resin in ethyl ethoxyacetate.

-

Expected Outcome: The process is expected to yield an oligomeric acrylic polyol resin. The use of a chain transfer agent helps in controlling the molecular weight. The final product will be a viscous solution. Characterization of the resin for its non-volatile matter (NVM), molecular weight (Mn and Mw), polydispersity index (PDI), and viscosity is recommended.

Synthesis of Polyurethanes

Ether-ester solvents like ethyl ethoxyacetate are suitable for the synthesis of polyurethanes. They offer good solubility for the polyol and isocyanate precursors and the resulting polyurethane. The controlled evaporation rate is also beneficial for processing the final polymer solution.

Signaling Pathway Analogy for Polyurethane Synthesis:

Caption: Step-growth polymerization pathway for polyurethanes.

Experimental Protocol: Synthesis of a Thermoplastic Polyurethane

This is a general protocol for the synthesis of a thermoplastic polyurethane in a solvent.

Materials:

-

Ethyl ethoxyacetate (solvent)

-

Polyester or polyether polyol (e.g., Poly(butylene adipate), Mn = 2000 g/mol )

-

4,4'-Methylene diphenyl diisocyanate (MDI)

-

1,4-Butanediol (B3395766) (chain extender)

-

Dibutyltin dilaurate (catalyst)

-

Nitrogen gas

Equipment:

-

Jacketed glass reactor with a mechanical stirrer, reflux condenser, thermometer, and nitrogen inlet

-

Heating and cooling system

-

Syringes for liquid transfer

Procedure:

-

Drying of Reagents: The polyol and 1,4-butanediol should be dried under vacuum at an elevated temperature (e.g., 80-100°C) for several hours to remove any residual water, which can react with the isocyanate. Ethyl ethoxyacetate should be of a urethane (B1682113) grade with low water content.

-

Prepolymer Formation:

-

Charge the reactor with the dried polyol and ethyl ethoxyacetate.

-

Heat the mixture to the desired reaction temperature (e.g., 70-80°C) under a nitrogen atmosphere with stirring.

-

Add the MDI to the reactor. The molar ratio of NCO to OH groups from the polyol should be greater than 1 (typically around 2:1) to ensure the prepolymer is isocyanate-terminated.

-

Add a catalytic amount of dibutyltin dilaurate.

-

Allow the reaction to proceed for 1-2 hours. The progress of the reaction can be monitored by titrating for the NCO content.

-

-

Chain Extension:

-

Once the desired NCO content for the prepolymer is reached, add the 1,4-butanediol chain extender. The amount of chain extender should be calculated to react with the excess isocyanate groups.

-

The addition of the chain extender will lead to a significant increase in the viscosity of the solution as the molecular weight of the polyurethane increases.

-

Continue the reaction until the NCO peak in the FTIR spectrum (around 2270 cm⁻¹) disappears, indicating the completion of the polymerization.

-

-

Product:

-

The final product is a solution of thermoplastic polyurethane in ethyl ethoxyacetate, which can be used for casting films or other applications.

-

Safety and Handling

Ethyl ethoxyacetate is a flammable liquid and should be handled in a well-ventilated area, away from ignition sources. Appropriate personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

Ethyl ethoxyacetate is a versatile and effective solvent for solution polymerization, particularly for acrylic resins and polyurethanes. Its favorable physical properties contribute to controlled reaction conditions and desirable characteristics in the final polymer product. The provided protocols offer a starting point for researchers and professionals to explore the use of this solvent in their polymer synthesis endeavors. Further optimization of reaction parameters may be necessary depending on the specific monomers and desired polymer properties.

References

- 1. EP0225809A2 - Process for the production of acrylic resins and their use - Google Patents [patents.google.com]

- 2. EEP solvent (ethyl 3-ethoxypropionate) | Eastman [eastman.com]

- 3. ethyl 3-ethoxypropionate, 763-69-9 [thegoodscentscompany.com]

- 4. Ethyl 3-ethoxypropionate | C7H14O3 | CID 12989 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. paint.org [paint.org]

- 6. Synthesis of acrylic resins for high-solids traffic marking paint by solution polymerization - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Claisen Condensation of Ethyl Ethoxyacetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Claisen condensation is a fundamental carbon-carbon bond-forming reaction in organic synthesis, enabling the construction of β-keto esters and related 1,3-dicarbonyl compounds. These products are valuable intermediates in the synthesis of a wide array of more complex molecules, including pharmaceuticals, natural products, and specialty chemicals. This document provides detailed application notes and a representative protocol for the self-condensation of ethyl ethoxyacetate, a less commonly documented variation of the Claisen condensation, to yield diethyl 2,4-diethoxy-3-oxopentanedioate. This β-keto ester, with its additional ether functionalities, presents unique opportunities for further chemical elaboration and is of interest in the design of novel molecular scaffolds for drug discovery.

The reaction proceeds via the formation of an enolate from one molecule of ethyl ethoxyacetate, which then acts as a nucleophile, attacking the carbonyl carbon of a second molecule. The subsequent elimination of an ethoxide ion results in the formation of the β-keto ester product. A stoichiometric amount of a strong base, such as sodium ethoxide, is required to drive the reaction to completion by deprotonating the product.[1][2][3][4]

Physicochemical Data of Reagents

A comprehensive understanding of the physical and chemical properties of all reagents is crucial for the safe and effective execution of the Claisen condensation.

| Reagent | Chemical Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) | Key Hazards |

| Ethyl Ethoxyacetate | C₆H₁₂O₃ | 132.16[5][6] | 156[6][7] | 0.975 (at 25 °C)[6] | Flammable liquid and vapor.[5] |

| Sodium Ethoxide | C₂H₅ONa | 68.05[8] | Decomposes | 0.868[8] | Flammable solid, Causes severe skin burns and eye damage, Reacts violently with water.[9][10][11] |

| Anhydrous Ethanol (B145695) | C₂H₆O | 46.07 | 78.23[12] | 0.789 (at 20 °C)[12] | Highly flammable liquid and vapor.[13] |

| Diethyl Ether | (C₂H₅)₂O | 74.12[14] | 34.6[15] | 0.7134[15] | Extremely flammable liquid and vapor, May form explosive peroxides.[16][17] |

| Anhydrous Sodium Sulfate (B86663) | Na₂SO₄ | 142.04[18] | 1,429[19] | 2.664[20] | Not considered hazardous. |

| Diethyl 2,4-diethoxy-3-oxopentanedioate (Product) | C₁₁H₂₀O₅ | 248.27 | (Predicted) | (Predicted) | (Handle with care as with new chemical entities) |

Reaction Mechanism and Experimental Workflow

The Claisen condensation of ethyl ethoxyacetate follows a well-established mechanistic pathway. The overall experimental procedure involves reaction setup under inert conditions, workup to isolate the crude product, and subsequent purification.

Reaction Mechanism

Caption: Mechanism of the Claisen condensation of ethyl ethoxyacetate.

Experimental Workflow

Caption: General experimental workflow for the Claisen condensation.

Experimental Protocol: Synthesis of Diethyl 2,4-diethoxy-3-oxopentanedioate

This protocol is a representative example and may require optimization for specific laboratory conditions and desired scale.

Materials and Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Dropping funnel

-

Separatory funnel

-

Standard laboratory glassware

-

Inert gas supply (Nitrogen or Argon)

-

Rotary evaporator

-

Vacuum distillation apparatus or column chromatography setup

-

Ethyl ethoxyacetate (2.0 eq)

-

Sodium ethoxide (1.0 eq)

-

Anhydrous ethanol

-

Diethyl ether

-

1 M Hydrochloric acid

-

Anhydrous sodium sulfate

-

TLC plates, developing chamber, and UV lamp

Procedure:

-

Reaction Setup: All glassware should be thoroughly dried in an oven and assembled while hot under a stream of inert gas (N₂ or Ar). Equip a round-bottom flask with a magnetic stir bar, a reflux condenser with an inert gas inlet, and a dropping funnel.

-

Reagent Preparation: In the reaction flask, dissolve sodium ethoxide (e.g., 6.81 g, 0.1 mol) in anhydrous ethanol (e.g., 50 mL) with stirring.

-

Addition of Ester: Slowly add ethyl ethoxyacetate (e.g., 26.43 g, 0.2 mol) to the stirred sodium ethoxide solution at room temperature over a period of 30 minutes. An exothermic reaction may be observed.

-

Reaction: After the addition is complete, heat the reaction mixture to reflux (approximately 78 °C). Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Carefully pour the cooled mixture into a beaker containing ice-cold 1 M hydrochloric acid (e.g., 150 mL) with stirring.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).

-

-

Purification:

-

Combine the organic extracts and wash with brine (2 x 30 mL).

-

Dry the organic layer over anhydrous sodium sulfate.[20][21]

-

Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

The resulting crude product can be purified by vacuum distillation or column chromatography on silica (B1680970) gel to afford the pure diethyl 2,4-diethoxy-3-oxopentanedioate.

-

Quantitative Data (Representative Example):

| Parameter | Value |

| Reactants | |

| Ethyl Ethoxyacetate | 26.43 g (0.2 mol) |

| Sodium Ethoxide | 6.81 g (0.1 mol) |

| Reaction Conditions | |

| Solvent | Anhydrous Ethanol (50 mL) |

| Temperature | Reflux (~78 °C) |

| Reaction Time | 2 - 4 hours |

| Workup | |

| Acid Quench | 1 M HCl (150 mL) |

| Extraction Solvent | Diethyl Ether (3 x 50 mL) |

| Yield | |

| Theoretical Yield of Product | 24.83 g (0.1 mol) |

| Expected Yield (Typical) | 60-80% (14.90 g - 19.86 g) |

Safety Precautions and Waste Disposal

Safety:

-

The Claisen condensation should be performed in a well-ventilated fume hood.

-

Sodium ethoxide is highly corrosive, flammable, and reacts violently with water.[9][22][23] It should be handled with extreme care under an inert atmosphere.[24] Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory.

-

Anhydrous ethanol and diethyl ether are highly flammable liquids.[13][17] Ensure there are no open flames or spark sources in the vicinity.

-

The reaction can be exothermic, especially during the addition of the ester. Maintain controlled addition and have an ice bath ready if needed.

Waste Disposal:

-

Aqueous waste containing acid should be neutralized before disposal.

-

Organic waste containing solvents should be collected in a designated halogen-free organic waste container.

-

Solid waste, such as used TLC plates and sodium sulfate, should be disposed of in the appropriate solid waste container.

-

Follow all local and institutional guidelines for chemical waste disposal.[25][26]

Applications in Drug Development

β-keto esters are versatile building blocks in medicinal chemistry. The product of this reaction, diethyl 2,4-diethoxy-3-oxopentanedioate, possesses multiple functional groups (two esters, a ketone, and two ether linkages) that can be selectively manipulated to generate a diverse range of molecular architectures. Potential applications include:

-

Synthesis of Heterocycles: The 1,3-dicarbonyl moiety is a classic precursor for the synthesis of various heterocyclic systems, such as pyrimidines, pyrazoles, and isoxazoles, which are common scaffolds in many therapeutic agents.

-

Introduction of Ether Functionality: The ethoxy groups can influence the physicochemical properties of a molecule, such as lipophilicity and metabolic stability, which are critical parameters in drug design.

-

Scaffold for Combinatorial Chemistry: The multiple reaction sites allow for the attachment of various substituents, enabling the rapid generation of a library of compounds for high-throughput screening.

While direct applications of diethyl 2,4-diethoxy-3-oxopentanedioate in drug development are not extensively documented, its structural features suggest significant potential as a starting material for the synthesis of novel and complex molecules with potential biological activity.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Claisen condensation - Wikipedia [en.wikipedia.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Ethyl ethoxyacetate | C6H12O3 | CID 69955 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Ethyl ethoxyacetate | 817-95-8 [chemicalbook.com]

- 7. fishersci.com [fishersci.com]

- 8. jnfuturechemical.com [jnfuturechemical.com]

- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 10. gelest.com [gelest.com]

- 11. fishersci.com [fishersci.com]

- 12. Ethanol - Wikipedia [en.wikipedia.org]

- 13. Ethanol: Physical, chemical properties and uses — lesson. Science State Board, Class 10. [yaclass.in]

- 14. Diethyl Ether | (C2H5)2O | CID 3283 - PubChem [pubchem.ncbi.nlm.nih.gov]